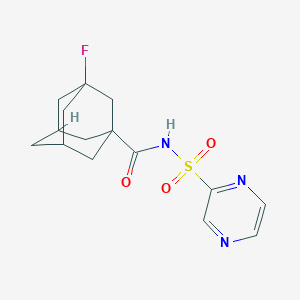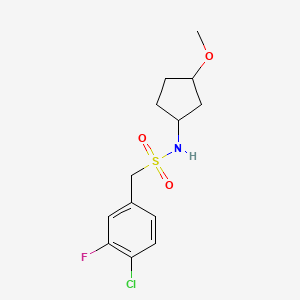![molecular formula C12H18N4O2 B6627787 tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate](/img/structure/B6627787.png)
tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate, also known as TDPC, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biology.
Mechanism of Action
Tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate also inhibits the activity of histone deacetylases (HDACs), proteins that regulate gene expression by modifying histones. By inhibiting HDACs, tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate can alter the expression of genes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis, and to inhibit the growth of cancer cells in vitro. Moreover, tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as a cancer therapy.
Advantages and Limitations for Lab Experiments
Tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been found to be stable under a range of conditions. Moreover, tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate has been shown to have low toxicity in animal models, making it a safe and effective research tool. However, there are also some limitations to the use of tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate in lab experiments. For example, it may have off-target effects that could complicate data interpretation, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate. One area of interest is the development of tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate-based therapeutics for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the molecular mechanisms underlying tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate's effects on cellular processes. Moreover, research is needed to determine the optimal dosing and administration strategies for tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate in different disease contexts. Finally, further studies are needed to evaluate the safety and efficacy of tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate in animal models and clinical trials.
Synthesis Methods
Tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-one. The reaction is carried out under controlled conditions, and the resulting product is purified through recrystallization.
Scientific Research Applications
Tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to have anti-inflammatory and anti-cancer properties, and has been shown to inhibit the growth of cancer cells in vitro. Moreover, tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate has been found to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)15-8-4-7-6-14-10(13)16-9(7)5-8/h6,8H,4-5H2,1-3H3,(H,15,17)(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZAOGYBSWWCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CN=C(N=C2C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B6627729.png)
![1-(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-4-propan-2-yloxybutan-1-one](/img/structure/B6627738.png)
![(2S)-N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6627750.png)
![11-(1-Oxaspiro[4.5]decan-2-ylmethyl)-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B6627761.png)
![3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627765.png)
![N-(6-bromopyrazolo[1,5-a]pyridin-2-yl)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide](/img/structure/B6627769.png)
![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,2-difluoro-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6627771.png)


![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate](/img/structure/B6627783.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B6627789.png)

![(E)-3-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylprop-2-enamide](/img/structure/B6627801.png)